molecular formula C9H5BrFNO2 B3133123 7-bromo-5-fluoro-1H-indole-2-carboxylic acid CAS No. 383132-21-6

7-bromo-5-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B3133123
CAS No.: 383132-21-6
M. Wt: 258.04 g/mol
InChI Key: RFBHSZMCGYXTKO-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1H-indole-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H5BrFNO2 and a molecular weight of 252.04 g/mol. This compound features a fused indole ring structure with a bromo and fluoro substituent at the 7 and 5 positions, respectively, and a carboxylic acid group at the 2 position.

Scientific Research Applications

7-Bromo-5-fluoro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research, including:

    Drug Discovery: It serves as a building block in the synthesis of biologically active molecules such as anticancer agents, antimicrobial agents, and immunomodulators.

    Material Science: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

While the specific mechanism of action for 7-bromo-5-fluoro-1H-indole-2-carboxylic acid is not mentioned in the sources, indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new biologically active compounds .

Future Directions

Indole derivatives, including 7-bromo-5-fluoro-1H-indole-2-carboxylic acid, have diverse biological activities and immense potential for further exploration for therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Bromo-5-fluoro-1H-indole-2-carboxylic acid can be synthesized through various methods, including the Buchwald-Hartwig coupling reaction, Suzuki-Miyaura coupling reaction, and the Pd/C-catalyzed hydrogenation reaction. These methods involve the use of various starting materials, such as indole-2-carboxylic acid, 7-bromoindole-2-carboxylic acid, and 5-fluoroindole-2-carboxylic acid, and coupling agents such as Pd(OAc)2, PdCl2, and Na2CO3.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the synthetic routes mentioned above. Industrial production would likely focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoro-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of a base and a suitable solvent.

    Coupling Reactions: Reagents include palladium catalysts (e.g., Pd(OAc)2, PdCl2) and bases (e.g., Na2CO3), with reactions often conducted under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted indole derivatives, which may possess enhanced biological or chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromoindole-2-carboxylic acid
  • 5-Fluoroindole-2-carboxylic acid
  • Indole-2-carboxylic acid

Uniqueness

7-Bromo-5-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both bromo and fluoro substituents on the indole ring. This dual substitution can enhance the compound’s reactivity and biological activity compared to similar compounds with only one substituent. Additionally, the specific positioning of these substituents can influence the compound’s electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

7-bromo-5-fluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-6-3-5(11)1-4-2-7(9(13)14)12-8(4)6/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBHSZMCGYXTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C=C1F)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tetrahydrofuran (35.2 ml), water (23.5 ml), lithium hydroxide (2.61 g, 10.9 mmol), and 7-bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester (3.11 g, 10.9 mmol) were added to a round bottom flask and mixed with a magnetic stirrer. This mixture was refluxed for 1 hour. The THF was removed via rotary evaporator, and the aqueous solution was acidified with 1M HCL, and extracted with ethyl acetate. 1H NMR (DMSO-d6): δ 13.206 (bs, 1H), δ 11.876 (s, 1H), δ 7.498-7.445 (m, 2H), δ 7.19 (d, J=2.0 Hz, 1.0H).
Quantity
35.2 mL
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
23.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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